molecular formula C11H12F3N3O4 B1600508 3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 279228-81-8

3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Cat. No. B1600508
M. Wt: 307.23 g/mol
InChI Key: YCURCXVNSJYMCB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It is also known as 4-nitro-3-trifluoromethyl-N-(2-hydroxy-2-methyl-3-amino-propionyl)aniline . The molecular formula is C11H12F3N3O4 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula is C11H12F3N3O4 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have demonstrated high binding affinity in certain reactions .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 520.4±50.0 °C and a density of 1.520 . It is a solid substance with a white to off-white color .

Scientific Research Applications

  • Pharmacokinetics and Metabolism in Rats : A study by Wu et al. (2006) focused on the pharmacokinetics and metabolism of a similar compound, S-1, in rats. This research is significant for understanding the behavior of such compounds in biological systems, which can be crucial for developing therapeutic applications.

  • Metabolite Detection in Prostate Cancer Patients : Research by Goda et al. (2006) identified a new metabolite of Flutamide, a related compound, in human liver microsomes and urine of prostate cancer patients. This work contributes to our understanding of how such drugs are processed in the human body.

  • Radiosynthesis for Prostate Cancer Imaging : Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives for imaging prostate cancer using positron emission tomography (PET) (Gao et al., 2011). This research is important for the early detection and treatment of prostate cancer.

  • Synthesis and Antimalarial Activity : A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of related compounds. Understanding the antimalarial potential of these compounds could lead to new treatments for malaria.

  • Spectrophotometric Determination in Pharmaceutical Formulations : The research by Rangappa et al. (2000) focused on developing new methods for determining the concentration of Flutamide in pharmaceutical formulations. This is crucial for ensuring the correct dosage and efficacy of the drug.

  • Microbial Metabolism Studies : A study by Herath and Khan (2010) investigated the transformation of Flutamide by yeast culture, leading to three metabolites. This research can provide insights into how these compounds are broken down by microorganisms.

  • Isoxazole Derivatives as Muscle Relaxants : Research by Tatee et al. (1986) explored derivatives of similar compounds for muscle relaxant and anticonvulsant activities. Such studies are essential for the development of new therapeutic agents in neurology.

  • Electrospray Ionization Mass Spectrometry (ESI-MS) in Detection : A study by Khan et al. (2015) utilized ESI-MS for detecting Flutamide in pharmaceutical dosages. Techniques like these are crucial for quality control in the pharmaceutical industry.

  • Photochemistry in Various Media : The study by Udagawa et al. (2011) investigated the photochemistry of Flutamide in different media, providing insights into its stability and behavior under various conditions.

  • Synthesis and Anticonvulsant Properties : Vamecq et al. (2000) examined the synthesis and anticonvulsant properties of N-phenyl derivatives of phthalimide, which can be useful for developing new treatments for epilepsy (Vamecq et al., 2000).

  • Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug : Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a drug used for treating prostate cancer, which is structurally similar to the compound (Otuokere & Amaku, 2015).

  • Cytotoxicity of Nitroaromatic Antiandrogens : Nemeikaitė-Čėnienė et al. (2021) investigated the cytotoxicity of nitroaromatic antiandrogens, providing important information on the potential risks associated with these compounds (Nemeikaitė-Čėnienė et al., 2021).

  • Detection in Black-market Products : Thevis et al. (2009) detected a similar compound, Andarine, in black-market products, highlighting the misuse and illicit distribution of such compounds (Thevis et al., 2009).

  • Synthesis and Crystal Structure Analysis : Li et al. (2009) conducted the synthesis and crystal structure analysis of a related compound, providing insights into its chemical structure (Li et al., 2009).

  • Ethylene Polymerisation Catalysts : Houghton et al. (2008) synthesized metal complexes of phenoxy-imine ligands, related to the compound , and tested them as catalysts for ethylene polymerization (Houghton et al., 2008).

Future Directions

Trifluoromethyl group-containing drugs have been a focus of pharmaceutical research over the past 20 years . This compound, with its trifluoromethyl group, could potentially be a part of future research in this area.

properties

IUPAC Name

3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O4/c1-10(19,5-15)9(18)16-6-2-3-8(17(20)21)7(4-6)11(12,13)14/h2-4,19H,5,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCURCXVNSJYMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434297
Record name 3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

CAS RN

279228-81-8
Record name 3-Amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279228-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.926
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A pressure reactor was charged with 4-nitro-3-trifluoromethyl-N-[2,3-epoxy-2-methyl propionyl]aniline, BP-33, (10.0 g, 34.46 mmol) and methanol (100 mL). After cooling to −70° C., ammonia in excess was condensed into the reactor which was sealed and stirred 14 hours. Following evaporation, the crude solid was washed with cold CH2Cl2 (5 mL). Filtration and drying gave 6.1 g BP-34 (58% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
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3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
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3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
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3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 5
3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Reactant of Route 6
3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

Citations

For This Compound
4
Citations
A Nemeikaitė-Čėnienė, A Marozienė… - Free Radical …, 2021 - Taylor & Francis
The therapeutic action of nitroaromatic antiandrogens nilutamide and flutamide may be complicated by their cytotoxicity, whose mechanisms are still incomprehensively understood. In …
Number of citations: 6 www.tandfonline.com
A Nemeikaitė-Čėnienė, V Jonušienė… - Šaćira Mandal, Adlija … - researchgate.net
Enzymatic formation and redox cycling of free radicals is an intrinsic property of nitroaromatic compounds (ArNO2). If the main mode of their action is redox cycling and subsequent …
Number of citations: 17 www.researchgate.net
AL Seligson, BK Campion, JW Brown… - Drug development …, 2003 - Wiley Online Library
Nonsteroidal antiandrogens (AA) cannot be topically used for androgenetic alopecia (AGA) because of systemic resorption. A new class of androgen receptor (AR) suppressors …
Number of citations: 14 onlinelibrary.wiley.com
Š Mandal, A Čaušević, S Semiz - researchgate.net
The results obtained in the groups A. indica and the combination of A. indica+ OTA with the oxidative-protective action inhibited OTA-induced nephrotoxicity by statistically significantly …
Number of citations: 0 www.researchgate.net

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